molecular formula C19H22N2OS B10870516 N-{3-[(prop-2-en-1-ylamino)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}benzamide

N-{3-[(prop-2-en-1-ylamino)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}benzamide

Cat. No.: B10870516
M. Wt: 326.5 g/mol
InChI Key: FUWIKGGIAMHGKE-UHFFFAOYSA-N
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Description

N~1~-{3-[(ALLYLAMINO)METHYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}BENZAMIDE is a complex organic compound that belongs to the class of benzamides. This compound is characterized by its unique structure, which includes an allylamino group, a tetrahydrobenzothiophene ring, and a benzamide moiety. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-{3-[(ALLYLAMINO)METHYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}BENZAMIDE typically involves multi-step organic reactions. One common method involves the alkylation of a benzothiophene derivative with an allylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N~1~-{3-[(ALLYLAMINO)METHYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The allylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N~1~-{3-[(ALLYLAMINO)METHYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-{3-[(ALLYLAMINO)METHYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}BENZAMIDE involves its interaction with specific molecular targets in biological systems. The allylamino group can form hydrogen bonds with proteins, affecting their function. The benzothiophene ring can interact with hydrophobic pockets in enzymes, potentially inhibiting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(1-ALLYLAMINO-2,2,2-TRICHLORO-ETHYL)-3-METHYL-BENZAMIDE: This compound shares the allylamino and benzamide groups but differs in the presence of a trichloroethyl group.

    3-ALKYL-5-ALLYLAMINO-2-BENZOYLIMINO-1,3,4-THIADIAZOLES: These compounds have a similar allylamino group but differ in the core structure, which is a thiadiazole ring.

Uniqueness

N~1~-{3-[(ALLYLAMINO)METHYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}BENZAMIDE is unique due to its combination of a tetrahydrobenzothiophene ring and a benzamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.

Properties

Molecular Formula

C19H22N2OS

Molecular Weight

326.5 g/mol

IUPAC Name

N-[3-[(prop-2-enylamino)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide

InChI

InChI=1S/C19H22N2OS/c1-2-12-20-13-16-15-10-6-7-11-17(15)23-19(16)21-18(22)14-8-4-3-5-9-14/h2-5,8-9,20H,1,6-7,10-13H2,(H,21,22)

InChI Key

FUWIKGGIAMHGKE-UHFFFAOYSA-N

Canonical SMILES

C=CCNCC1=C(SC2=C1CCCC2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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